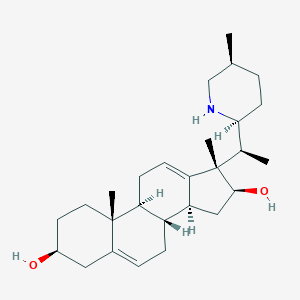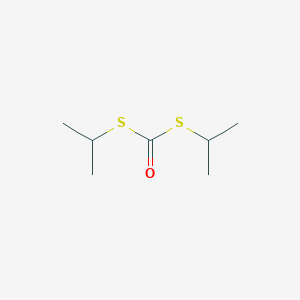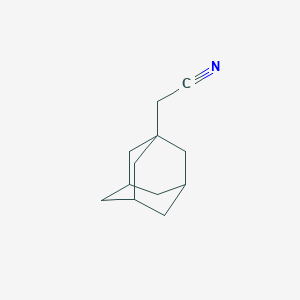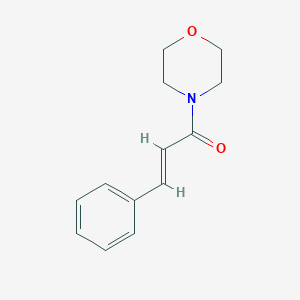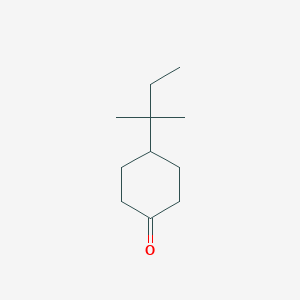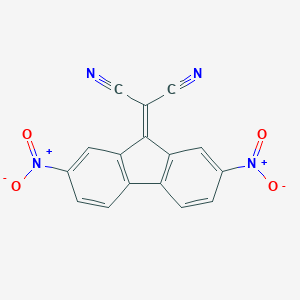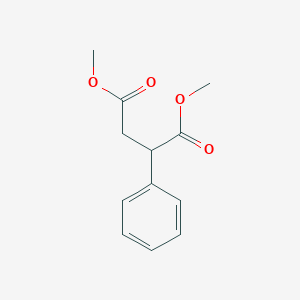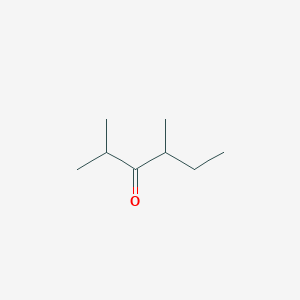
三氯(环辛基)硅烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloro(cyclooctyl)silane is an organosilicon compound with the chemical formula C8H17Cl3Si. It is a derivative of silane, where three chlorine atoms are bonded to a silicon atom, which is further bonded to a cyclooctyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
科学研究应用
Trichloro(cyclooctyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane-based monolayers for surface modification.
Biology: The compound is used in the development of biocompatible materials and coatings for medical devices.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Trichloro(cyclooctyl)silane is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
作用机制
Target of Action
Trichloro(cyclooctyl)silane (TCS) is a linear alkylsilane . It is primarily used as a modifying agent that creates a low-cost hydrophobic surface with high thermo-mechanical stability . The primary targets of TCS are the hydroxyl groups present on various surfaces .
Mode of Action
TCS contains hydrolysable groups that form a covalent bond with the hydroxyl groups present on the surface . This interaction modifies the surface, making it hydrophobic and thermally stable .
Biochemical Pathways
It is known that tcs plays a significant role in the synthesis of polycrystalline silicon . It is involved in various trichlorosilane synthesis processes such as direct chlorination, conversion, hydrochlorination of silicon, and redistribution of anti-disproportioning reaction .
Result of Action
The primary result of TCS’s action is the creation of a hydrophobic and thermally stable surface . This modification can be beneficial in various applications, including the production of polycrystalline silicon and the fabrication of organic field effect transistors .
Action Environment
The action of TCS can be influenced by environmental factors. For instance, TCS is sensitive to moisture , and its reactivity can be affected by the presence of water or humidity in the environment. Moreover, TCS should be stored and handled away from fire sources and high-temperature environments to prevent fire or explosion . It should also avoid contact with oxidizing agents and strong bases to prevent hazardous reactions .
准备方法
Synthetic Routes and Reaction Conditions: Trichloro(cyclooctyl)silane can be synthesized through the reaction of cyclooctylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction is as follows: [ \text{C8H15MgBr} + \text{SiCl4} \rightarrow \text{C8H17Cl3Si} + \text{MgBrCl} ]
Industrial Production Methods: Industrial production of trichloro(cyclooctyl)silane involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction mixture is then subjected to distillation to purify the desired product. The process ensures high yield and purity of trichloro(cyclooctyl)silane.
Types of Reactions:
Substitution Reactions: Trichloro(cyclooctyl)silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.
Hydrosilylation Reactions: This compound can participate in hydrosilylation reactions with alkenes or alkynes in the presence of a catalyst, leading to the formation of organosilicon compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides or amines. The reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used. The reactions are conducted under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Substitution Reactions: The major products are organosilicon compounds where the chlorine atoms are replaced by the nucleophiles.
Hydrosilylation Reactions: The major products are organosilicon compounds with Si-C bonds formed through the addition of silane to alkenes or alkynes.
相似化合物的比较
Trichlorosilane (HSiCl3): A simpler compound with three chlorine atoms bonded to silicon and one hydrogen atom. It is widely used in the semiconductor industry.
Octadecyltrichlorosilane (C18H37Cl3Si): Similar in structure but with a longer alkyl chain. It is used in the formation of self-assembled monolayers for surface modification.
Perfluorooctyltrichlorosilane (C8F17Cl3Si): Contains perfluorinated alkyl groups, making it highly hydrophobic and useful in creating water-repellent surfaces.
Uniqueness of Trichloro(cyclooctyl)silane: Trichloro(cyclooctyl)silane is unique due to its cyclooctyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where bulkier substituents are required to achieve desired chemical or physical properties.
属性
IUPAC Name |
trichloro(cyclooctyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl3Si/c9-12(10,11)8-6-4-2-1-3-5-7-8/h8H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHDYIKCZDBWQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)[Si](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629398 |
Source


|
| Record name | Trichloro(cyclooctyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18290-59-0 |
Source


|
| Record name | Trichloro(cyclooctyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
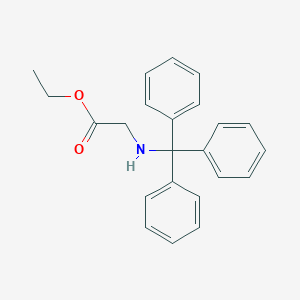
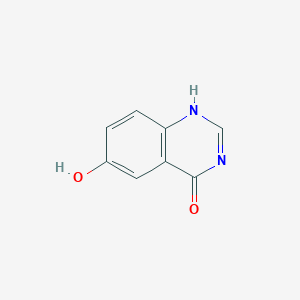
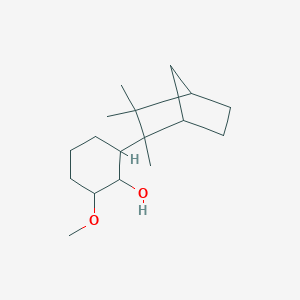
![2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonic acid](/img/structure/B96362.png)
